molecular formula C6H8N2O2 B079953 N-(5-methylisoxazol-3-yl)acetamide CAS No. 13223-74-0

N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B079953
CAS RN: 13223-74-0
M. Wt: 140.14 g/mol
InChI Key: CUYZUESBPHQWRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). This synthesis process highlights the compound's versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-(5-methylisoxazol-3-yl)acetamide itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity. For instance, the synthesis and crystal structure analysis of related compounds, such as (5-amino-4-carboxamidoimidazol-1-yl) acetamide, offer valuable insights into the molecular conformation and stability afforded by intramolecular hydrogen bonding (Banerjee, Roychowdhury, Yamane, Ray, & Pathak, 1991).

Chemical Reactions and Properties

The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound's susceptibility to oxidation at specific sites leading to the formation of diverse products (Adolphe-Pierre et al., 1998). These studies shed light on the compound's functional groups' reactivity, paving the way for further chemical modifications.

Physical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction, revealing how intermolecular interactions, such as hydrogen bonding, influence their structural parameters (Kimura & Aoki, 1953). This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.

Chemical Properties Analysis

The chemical properties of N-(5-methylisoxazol-3-yl)acetamide, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties, crucial for predicting their behavior in biological systems and chemical reactions (Duran & Canbaz, 2013).

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, revealing their potential in vitro antimicrobial activity against bacterial and fungal strains. Some compounds showed notable effectiveness in this regard (Marri, Kakkerla, Murali Krishna, & Rajam, 2018).

  • Anticancer Agents : Another research synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. These compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

  • Chemical Oxidation in Anticonvulsants : A study on the chemical oxidation of an anticonvulsant containing the N-(5'-methylisoxazol-3-yl) moiety showed various oxidation sites and degrees, mainly targeting the arylmethyl group without cleavage of the isoxazole ring. This research provides insights into the chemical behavior of such compounds in medicinal contexts (Adolphe-Pierre, Ménager, Tombret, Vérité, Lepage, & Lafont, 1998).

  • Pharmacological Activities : The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for creating 3,5-disubstituted benzoxazoles, was described in a study, indicating its importance in developing pharmacologically active compounds (Khodot & Rakitin, 2022).

  • Neuroprotection and Receptor Antagonism : Research on isoxazole amino acids led to the development of novel excitatory amino acid (EAA) receptor antagonists, utilizing the isoxazole moiety for synthesizing compounds with potential neuroprotective applications (Krogsgaard‐Larsen, Ferkany, Nielsen, Madsen, Ebert, Johansen, Diemer, Bruhn, Beattie, & Curtis, 1991).

  • Synthesis of Heterocycles : Another study utilized 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide for synthesizing various heterocycles incorporating sulfamoyl moiety, which demonstrated in vitro antibacterial and antifungal activities, showing the compound's versatility in synthesizing biologically active molecules (Darwish, Atia, & Farag, 2014).

Future Directions

The central carbon in N-(5-methylisoxazol-3-yl)acetamide allows a flexible adaptation that leads to the formation of three distinct forms . This suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This opens up new avenues for future research in the development of pharmacologically active compounds.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYZUESBPHQWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337100
Record name N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)acetamide

CAS RN

13223-74-0
Record name N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
S Marri, R Kakkerla, MPSM Krishna - researchgate.net
Quantitative structure relationship techniques (QSRT) is among the most widely used computational technology for analogbased drug design. A molecular modeling approach using …
Number of citations: 2 www.researchgate.net
SA Alsahib - Baghdad Sci. J, 2020 - iasj.net
A new series of Sulfamethoxazole derivatives was prepared and examined for antifibrinolytic and antimicrobial activities. Sulfamethoxazole derivatives bear heterocyclic moieties such …
Number of citations: 6 www.iasj.net
R Kakkerla, S Marri, R Merugu, M Satyanarayana - rasayanjournal.co.in
A series of novel isoxazolyl azetidin-2-ones, 4a-h and thiazolidin-4-ones, 5a-h were synthesized from (E)-3-(methylimino)-N-(5-methylisoxazol-3-yl) butanamides, 3a-h. The four-…
Number of citations: 8 rasayanjournal.co.in
MT Lv, HC Wang, XW Meng, YT Shi… - CNS Neuroscience …, 2023 - Wiley Online Library
Aims FoxO1 is an important target in the treatment of Alzheimer's disease (AD). However, FoxO1‐specific agonists and their effects on AD have not yet been reported. This study aimed …
Number of citations: 2 onlinelibrary.wiley.com
JC Tarr, ML Turlington, PR Reid, TJ Utley… - ACS Chemical …, 2012 - ACS Publications
The M 1 muscarinic acetylcholine receptor is thought to play an important role in memory and cognition, making it a potential target for the treatment of Alzheimer’s disease (AD) and …
Number of citations: 44 pubs.acs.org
ET Warda, IA Shehata, MB El-Ashmawy… - Bioorganic & Medicinal …, 2020 - Elsevier
New series of isoxazole derivatives were synthesized and evaluated for in vitro antitumor activity against HepG2, MCF-7 and HCT-116 cancer cells. Results showed that 4b and 25a are …
Number of citations: 21 www.sciencedirect.com
U Bhanushali, S Kalekar-Joshi… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
Background: Angiogenesis is physiological process in embryogenesis, organ development, endometrial vasculature in menstrual cycle and wound healing. Angiogenesis has also …
Number of citations: 17 www.ingentaconnect.com
AM Soliman, WM Ghorab, DM Lotfy, HM Karam… - Scientific Reports, 2023 - nature.com
In a search for new antioxidants, a set of new iodoquinazolinone derivatives bearing benzenesulfonamide moiety and variable acetamide pharmacophores 5–17 were designed and …
Number of citations: 7 www.nature.com
E Łukowska-Chojnacka, J Mierzejewska… - Bioorganic & Medicinal …, 2016 - Elsevier
With the appearance of the antifungal resistance, novel antifungal agents need to be identified. In this context new 2,5-disubstituted tetrazole derivatives containing benzothiazole, …
Number of citations: 55 www.sciencedirect.com
WS El-Serwy, NA Mohamed, WS El-Serwy… - J. Chem. Pharmaceut …, 2017 - academia.edu
Some novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives incorporated with different heterocyclic moieties were synthesized and screened for their anti-inflammatory activity. …
Number of citations: 1 www.academia.edu

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